REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Cl[C:8]1[N:16]=[CH:15][N:14]=[C:13]2[C:9]=1[NH:10][CH:11]=[N:12]2>C(O)(C)C>[N:1]1([C:8]2[N:16]=[CH:15][N:14]=[C:13]3[C:9]=2[NH:10][CH:11]=[N:12]3)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
5.57 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2NC=NC2=NC=N1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated
|
Type
|
ADDITION
|
Details
|
saturated brine was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with chloroform and THF in that order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
to give the target compound
|
Type
|
EXTRACTION
|
Details
|
Thereafter, the water layer after extraction
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were recovered by filtration
|
Type
|
CUSTOM
|
Details
|
to give the target compound (1.07 g in total, 5.25 mmol)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |